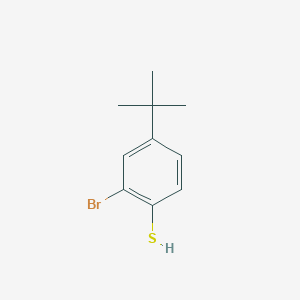

2-Bromo-4-tert-butylbenzenethiol

Description

2-Bromo-4-tert-butylbenzenethiol is a brominated aromatic thiol characterized by a benzene ring substituted with a bromine atom at the ortho position (C2), a tert-butyl group at the para position (C4), and a thiol (-SH) functional group. Key inferred characteristics include:

- Molecular Formula: C₁₀H₁₃BrS (estimated).

- Molecular Weight: ~229.18 g/mol (calculated).

- Functional Groups: Thiol (-SH), bromine (electron-withdrawing), and tert-butyl (sterically bulky, electron-donating).

This compound’s reactivity and stability are influenced by the interplay of steric hindrance from the tert-butyl group and electronic effects from the bromine atom. Thiols like this are often used in organic synthesis, catalysis, or as ligands in coordination chemistry due to their strong nucleophilicity and metal-binding capabilities .

Properties

CAS No. |

14395-55-2 |

|---|---|

Molecular Formula |

C10H13BrS |

Molecular Weight |

245.18 g/mol |

IUPAC Name |

2-bromo-4-tert-butylbenzenethiol |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |

InChI Key |

RDGNFARYBQWIFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)S)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-tert-butylbenzenethiol can be synthesized through several methods. One common method involves the bromination of 4-tert-butylbenzenethiol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butylbenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of different derivatives.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can be reduced to form the corresponding thiol or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.

Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used in aqueous or organic solvents.

Reduction Reactions: Lithium aluminum hydride and other reducing agents are used in anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Disulfides, sulfonic acids, and other oxidized products.

Reduction Reactions: Thiols and other reduced derivatives.

Scientific Research Applications

2-Bromo-4-tert-butylbenzenethiol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butylbenzenethiol involves its interaction with various molecular targets and pathways. The bromine atom and thiol group play crucial roles in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the thiol group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4-tert-butyl-6-methylphenol (CAS 20834-60-0)

The phenol analog () shares structural similarities but replaces the thiol (-SH) with a hydroxyl (-OH) group and adds a methyl group at C6:

The thiol’s higher acidity enhances its reactivity in deprotonation-driven reactions, while the phenol’s hydroxyl group favors hydrogen bonding and stabilization in industrial applications like polymer additives .

4-Bromo-2-methylbenzenethiol

This compound lacks the tert-butyl group but retains bromine and a methyl substituent:

- Steric Effects : The absence of tert-butyl reduces steric hindrance, increasing accessibility for nucleophilic attacks.

- Electronic Effects : Methyl (electron-donating) and bromine (electron-withdrawing) create a polarized aromatic ring, altering reaction pathways compared to the tert-butyl analog.

3-Bromo-5-tert-butylbenzenethiol

Positional isomerism here shifts substituents to meta positions:

- Steric Profile : Similar tert-butyl bulk but less effective at shielding the thiol group compared to para-substitution.

Research Findings and Key Trends

Acidity and Reactivity: Thiols generally exhibit higher acidity than phenols due to weaker S–H bonds. For this compound, the bromine atom further stabilizes the deprotonated thiolate ion via inductive effects . The tert-butyl group impedes electrophilic substitution reactions but enhances stability in oxidative environments.

Steric vs. Electronic Effects :

- Bulky tert-butyl groups in para positions shield reactive sites (e.g., thiol), slowing dimerization or oxidation.

- Bromine’s electron-withdrawing nature increases electrophilic substitution rates at unhindered positions.

Applications in Synthesis: Thiols like this compound are valuable in creating self-assembled monolayers (SAMs) or gold nanoparticle ligands, leveraging their strong Au–S bonds. Phenol analogs are less suited for such roles due to weaker metal interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.